1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride
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Overview
Description
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O It is known for its applications in various scientific research fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1,3-dihydro-2-benzofuran with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and benzofuran moiety contribute to its binding affinity and selectivity for certain receptors or enzymes. This interaction can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Dihydro-2-benzofuran-4-ylmethyl)piperazine dihydrochloride
- 1-(1,3-Dihydro-2-benzofuran-6-ylmethyl)piperazine dihydrochloride
- 1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperidine dihydrochloride
Uniqueness
1-(1,3-Dihydro-2-benzofuran-5-ylmethyl)piperazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and benzofuran moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-dihydro-2-benzofuran-5-ylmethyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-12-9-16-10-13(12)7-11(1)8-15-5-3-14-4-6-15;;/h1-2,7,14H,3-6,8-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDANRMJLBKQRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(COC3)C=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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